molecular formula C24H20FN3O2S B2491820 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207001-11-3

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2491820
CAS RN: 1207001-11-3
M. Wt: 433.5
InChI Key: IRBGXBHVRQWSNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including Friedel-Crafts reactions, α-oxidation, aminohydantoin formation, and Suzuki coupling, achieving overall yields greater than 70% (Zhou, Malamas, & Robichaud, 2009). These methods underscore the complex synthesis routes possible for similar imidazole-based compounds.

Molecular Structure Analysis

The structural confirmation of such compounds is typically achieved using techniques like 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis. This comprehensive analysis helps in understanding the molecular framework and the placement of functional groups (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Compounds similar to 2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide participate in a variety of chemical reactions, highlighting their reactivity and potential as intermediates for further chemical synthesis. These reactions are essential for functionalizing the molecule or for the synthesis of derivatives with desired biological activities.

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, are crucial for their handling and application in further studies. These properties are determined through standard laboratory techniques and contribute to the compound's characterization and potential formulation for biological studies.

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa) and reactivity towards various chemical reagents, provide insights into the compound's behavior in different chemical environments. These properties are determined using spectroscopic studies and are essential for predicting the compound's stability, reactivity, and interaction with biological targets (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has delved into the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, demonstrating their anticonvulsant activity against seizures induced by maximal electroshock (MES). The study identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound, showcasing the potential of such derivatives in anticonvulsant drug development (Aktürk et al., 2002).

Anticancer Properties

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and showed promising cytotoxic results against breast cancer, highlighting the potential of imidazothiadiazole analogs in cancer therapy (Abu-Melha, 2021).

Antibacterial Evaluation

The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been evaluated for their antibacterial activities against various bacterial strains. These derivatives showed promising results, suggesting their potential as antibacterial agents (Lu et al., 2020).

Molecular Docking and Anticancer Screening

Novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers were synthesized and evaluated for DNA binding and anticancer activities. These compounds demonstrated good binding affinity and anticancer potential, underlining the importance of structure-activity relationships in drug design (Rezki et al., 2020).

Antimicrobial and Antituberculosis Activity

Imidazole derivatives targeting the dihydropteroate synthase enzyme were designed, synthesized, and showed appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives also displayed activity against resistant bacterial strains, indicating their potential in addressing antimicrobial resistance challenges (Daraji et al., 2021).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-11-9-18(25)10-12-20)31-16-23(29)27-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBGXBHVRQWSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

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